(2,4-Dichloropyrimidin-5-yl)methanol
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Overview
Description
“(2,4-Dichloropyrimidin-5-yl)methanol” is a chemical compound with the CAS Number: 1346537-23-2 . It has a molecular weight of 179 . This compound is used in the preparation of tetrahydrodiazepinothienoquinolinone derivatives as MK2 kinase inhibitors .
Molecular Structure Analysis
The linear formula of “(2,4-Dichloropyrimidin-5-yl)methanol” is C5H4Cl2N2O . The molecular weight of this compound is 179 .Physical And Chemical Properties Analysis
“(2,4-Dichloropyrimidin-5-yl)methanol” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
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Preparation of MK2 Kinase Inhibitors
- Application : This compound is used in the preparation of tetrahydrodiazepinothienoquinolinone derivatives, which act as MK2 kinase inhibitors . MK2 kinase is a protein that plays a role in cellular processes such as inflammation and cell proliferation. Inhibitors of this kinase could potentially be used in the treatment of diseases such as cancer and rheumatoid arthritis.
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Regioselective Dechlorination
-
Preparation of MK2 Kinase Inhibitors
- Application : This compound is used in the preparation of tetrahydrodiazepinothienoquinolinone derivatives, which act as MK2 kinase inhibitors . MK2 kinase is a protein that plays a role in cellular processes such as inflammation and cell proliferation. Inhibitors of this kinase could potentially be used in the treatment of diseases such as cancer and rheumatoid arthritis.
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Regioselective Dechlorination
Safety And Hazards
The safety information for “(2,4-Dichloropyrimidin-5-yl)methanol” includes the following hazard statements: H302 . The precautionary statements include P301+P312+P330 . It’s recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and suitable gloves is advised .
properties
IUPAC Name |
(2,4-dichloropyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAJBZGZRKMJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744357 |
Source
|
Record name | (2,4-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloropyrimidin-5-yl)methanol | |
CAS RN |
1346537-23-2 |
Source
|
Record name | (2,4-Dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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